Methyl 5,6-Dimethoxybenzothiophene-2-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester is C12H12O4S . The InChI code is 1S/C12H13O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6,17H,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester include a molecular weight of 252.29 g/mol. The compound is stored at 28°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemical structure of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester serves as a key precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of racemic octahydrobenzo[g]quinolines, which are important intermediates for pharmaceutically active compounds. This process involves starting materials such as 1,6-dimethoxy-naphthalene, showcasing an efficient route for large-scale synthesis suitable for pharmaceutical applications (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Advanced Organic Synthesis Techniques
The compound's versatility extends to its use in advanced organic synthesis techniques. It has been implicated in the ortho-functionalization of arylboronic acids, aiding in the creation of novel compounds with potential applications in material science and drug discovery (Da̧browski, Kurach, Luliński, & Serwatowski, 2007). Additionally, its structural features enable the exploration of hydrogen bonding in polymeric materials, offering insights into the design of novel polymeric materials with enhanced properties (Wilsens, Deshmukh, Noordover, & Rastogi, 2014).
Development of New Chemical Entities
Moreover, the compound has been pivotal in the development of new chemical entities aimed at treating hyperproliferative and inflammatory disorders. Its synthesis and application highlight the potential for creating effective treatments for a variety of diseases, underscoring its significance in medicinal chemistry (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Exploration in Material Science
Research into thiophene-containing compounds, including derivatives of 5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester, has contributed significantly to material science, particularly in the development of compounds with anticancer, antibacterial, antiviral, and antioxidant activity. These findings open up new avenues for the application of thiophene derivatives in various domains of science and technology (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
It is known to be utilized in the preparation of racemic octahydrobenzo[g]quinolines
Biochemical Pathways
It is known to be a key precursor in the synthesis of various heterocyclic compounds, which suggests it may influence a range of biochemical pathways.
Result of Action
As a key precursor in the synthesis of various heterocyclic compounds, it likely contributes to the effects of these compounds.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 255-257 °C and a predicted boiling point of 424.7±40.0 °C . It is stored at 2-8°C (protect from light) .
Dosage Effects in Animal Models
It is known that this compound can have varying effects at different dosages .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4S/c1-14-8-4-7-5-11(12(13)16-3)17-10(7)6-9(8)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZPWUYCMLYIPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501228 | |
Record name | Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35212-99-8 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5,6-dimethoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35212-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5,6-dimethoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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